molecular formula C19H21NO3 B5136929 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide

Cat. No.: B5136929
M. Wt: 311.4 g/mol
InChI Key: YMZWKEYJSYDVKL-LUAWRHEFSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.2683. This compound is characterized by its phenylacrylamide structure, which includes a 3,4-dimethoxyphenyl group attached to an ethyl chain, and a phenyl group attached to the acrylamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3,4-dimethoxyphenethylamine with phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can occur at the phenyl or acrylamide moieties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as this compound oxide.

  • Reduction Products: Reduction can produce N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpropylamine.

  • Substitution Products: Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: In chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

Biology: The compound has been studied for its potential biological activities, including its effects on neurotransmitter systems. It may be used in research to understand the mechanisms of action of related compounds.

Medicine: this compound has shown promise in preclinical studies for its potential therapeutic applications. It may be investigated for its use in treating various neurological and psychiatric disorders.

Industry: In the chemical industry, the compound is utilized in the development of new materials and chemical processes. Its unique structure makes it valuable for creating novel compounds with specific properties.

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate neurotransmitter systems by binding to specific receptors or inhibiting enzyme activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound is structurally similar but lacks the acrylamide group.

  • 3,4-Dimethoxyphenethylamine: A related compound with a similar phenyl group but without the acrylamide moiety.

Uniqueness: N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide is unique due to its combination of the phenylacrylamide structure and the 3,4-dimethoxyphenyl group. This combination provides distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

(Z)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-17-10-8-16(14-18(17)23-2)12-13-20-19(21)11-9-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,21)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZWKEYJSYDVKL-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C=C\C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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